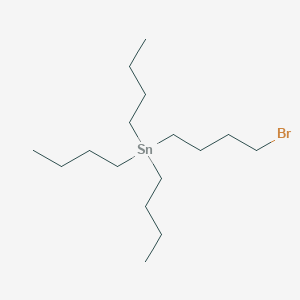

(4-Bromobutyl)(tributyl)stannane

Beschreibung

(4-Bromobutyl)(tributyl)stannane (CAS: 61222-02-4) is an organotin compound with the molecular formula C₄H₈Br₄Sn and a molecular weight of 494.43 g/mol. Its structure consists of a tributyltin group ([Sn(C₄H₉)₃]) bonded to a 4-bromobutyl chain (C₄H₈Br). The SMILES notation C(CCSn(Br)Br)CBr highlights the linear alkyl chain terminated by a bromine atom and three bromine atoms directly attached to the tin center.

Organotin compounds like this are widely used in organic synthesis, particularly in Stille coupling reactions, where they act as transmetallation agents.

Eigenschaften

CAS-Nummer |

61222-09-1 |

|---|---|

Molekularformel |

C16H35BrSn |

Molekulargewicht |

426.1 g/mol |

IUPAC-Name |

4-bromobutyl(tributyl)stannane |

InChI |

InChI=1S/C4H8Br.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |

InChI-Schlüssel |

QOPUTHXAYZZHKO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Sn](CCCC)(CCCC)CCCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromobutyl)(tributyl)stannane typically involves the reaction of tributyltin hydride with 4-bromobutyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Bu3SnH+Br(CH2)4Br→Bu3Sn(CH2)4Br+HBr

Industrial Production Methods

Industrial production of (4-Bromobutyl)(tributyl)stannane may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromobutyl)(tributyl)stannane undergoes various types of chemical reactions, including:

Reduction: It can act as a reducing agent in radical reactions.

Substitution: The bromine atom can be substituted by other nucleophiles.

Cyclization: It can participate in intramolecular cyclization reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen donors like silanes and indium hydrides.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used.

Cyclization: Catalysts like palladium or nickel complexes are often employed.

Major Products

Reduction: The major products are typically dehalogenated compounds.

Substitution: The products depend on the nucleophile used, resulting in various substituted butylstannanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

(4-Bromobutyl)(tributyl)stannane is used in organic synthesis for radical reactions, including dehalogenation and cyclization reactions. It serves as a precursor for the synthesis of complex organic molecules.

Biology and Medicine

Organotin compounds, including (4-Bromobutyl)(tributyl)stannane, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications.

Industry

In the industrial sector, (4-Bromobutyl)(tributyl)stannane is used in the production of polymers and as a stabilizer in PVC. Its ability to undergo radical reactions makes it valuable in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-Bromobutyl)(tributyl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various reactions, such as hydrogen abstraction or addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Organotin Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Functional Features |

|---|---|---|---|---|

| (4-Bromobutyl)(tributyl)stannane | C₄H₈Br₄Sn | 494.43 | Tributyltin, 4-bromobutyl chain | Bromine leaving group, alkyl chain |

| Tributyl(thiophen-2-yl)stannane | C₁₅H₂₆SSn | 333.10 | Tributyltin, thiophene ring | Aromatic heterocycle (sulfur) |

| (4-Chlorophenyl)trimethylstannane | C₉H₁₃ClSn | 259.34 | Trimethyltin, 4-chlorophenyl group | Aromatic ring, chlorine substituent |

| Tributylcyclopropylstannane | C₁₃H₂₆Sn | 289.03 | Tributyltin, cyclopropyl group | Strained cyclopropane ring |

| 4-(Tributylstannyl)pyrimidine | C₁₅H₂₇N₂Sn | 354.10 | Tributyltin, pyrimidine ring | Nitrogen-rich aromatic heterocycle |

Physical and Chemical Properties

- Solubility: Bromobutyl derivatives are highly lipophilic due to the alkyl chain and bromine atoms, favoring solubility in nonpolar solvents. Thiophene- and pyrimidine-based stannanes exhibit moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, THF).

- Thermal Stability :

- Aryl- and heterocyclic stannanes (e.g., thiophene, pyrimidine) generally exhibit higher thermal stability than alkyl derivatives due to aromatic conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.